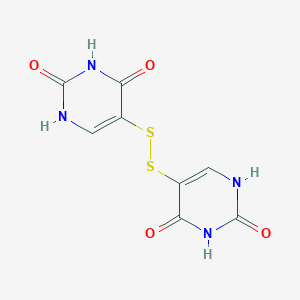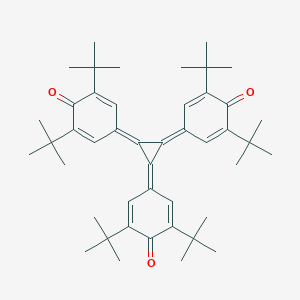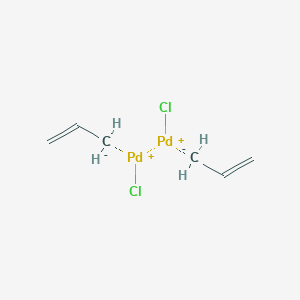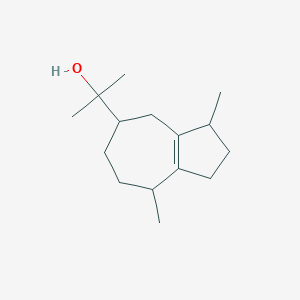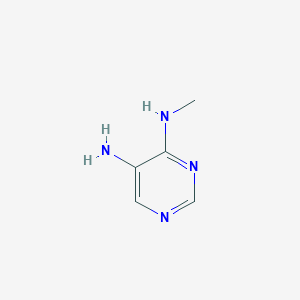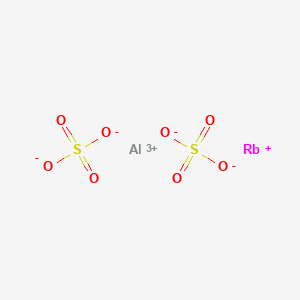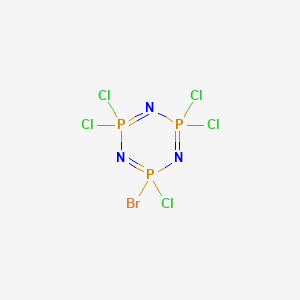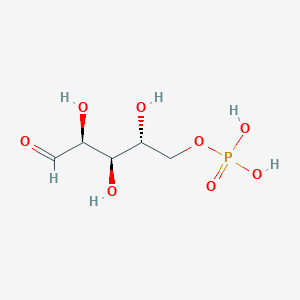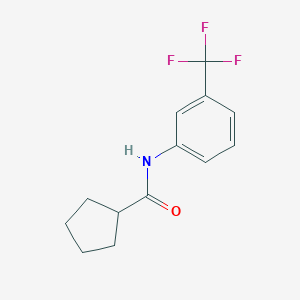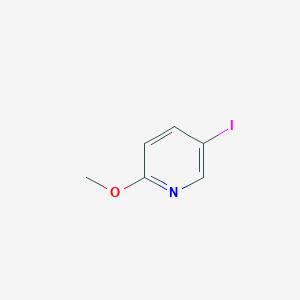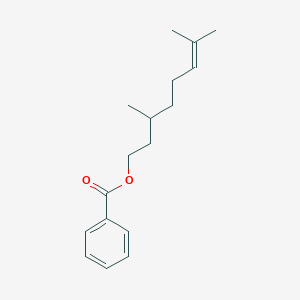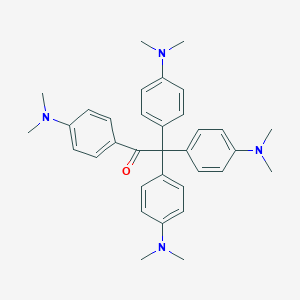
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone, also known as TDMAT, is a fluorescent compound commonly used in scientific research. It is a derivative of acetophenone and is known for its unique optical properties, making it an ideal tool for studying various biological processes.
Mecanismo De Acción
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone works by binding to specific molecules within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement and activity of these molecules, providing valuable information about their function and interactions within cells.
Efectos Bioquímicos Y Fisiológicos
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone has no known biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying biological processes and is not intended for use as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its unique optical properties, which make it an ideal tool for studying biological processes. It is highly sensitive and can be used to track the movement and activity of molecules within cells with high precision.
The main limitation of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its potential toxicity to cells and organisms. It is important to use 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in concentrations that do not cause cellular damage or interfere with the biological processes being studied.
Direcciones Futuras
There are many potential future directions for research involving 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. One possible area of study is the development of new fluorescent probes based on the structure of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. These probes could be used to study different biological processes and provide new insights into the inner workings of cells.
Another possible direction for research is the use of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in combination with other fluorescent probes and imaging techniques. This could allow for more detailed and comprehensive studies of biological processes and provide new insights into the complex interactions that occur within cells.
Overall, 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Métodos De Síntesis
The synthesis of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with additional 4-(dimethylamino)benzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is widely used in scientific research as a fluorescent probe for studying various biological processes. Its unique optical properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propiedades
Número CAS |
14500-16-4 |
|---|---|
Nombre del producto |
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone |
Fórmula molecular |
C34H40N4O |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
1,2,2,2-tetrakis[4-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C34H40N4O/c1-35(2)29-17-9-25(10-18-29)33(39)34(26-11-19-30(20-12-26)36(3)4,27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 |
Clave InChI |
KVIIFTCIFWWLFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Otros números CAS |
14500-16-4 |
Sinónimos |
4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone 4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone trihydrochloride 4'-DTDPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



